n-(2-Fluorophenyl)-3-oxobutanamide
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated compounds often involves complex reactions where the fluorine atoms can significantly influence the chemical behavior of the molecule. For example, the paper discussing the structure elucidation of a designer drug with a fluorinated phenyl group indicates the use of NMR and MS techniques to determine the structure of a complex molecule . Although the synthesis details are not provided, the complexity of the structure suggests a multi-step synthesis process likely involving the introduction of fluorine atoms at specific stages.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the behavior of fluorinated compounds. The paper on the designer drug provides an example of how NMR spectroscopy, including (1)H and (13)C HMBC experiments, is used to elucidate the structure of a molecule with a fluorinated phenyl group . The comparison of predicted and observed chemical shifts, particularly for carbon atoms in the pyrazole ring, was essential for confirming the molecular structure.
Chemical Reactions Analysis
Fluorinated compounds can participate in various chemical reactions. The paper on the fluorimetric determination of secondary amino acids describes the reaction of proline with a fluorogenic reagent, indicating that fluorinated compounds can be reactive under certain conditions . The reactivity of such compounds is often exploited in analytical chemistry for the detection and quantification of specific functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms, which are highly electronegative. This can affect the molecule's acidity, basicity, and overall reactivity. The paper on the fluorogenic reagent for primary amines suggests that the fluorinated reagent has good stability in both acidic and basic solutions, which is important for its manipulation and structural analysis . The hydrophobic nature of the fluorinated tag also allows for analysis in reversed-phase HPLC.
Scientific Research Applications
Synthesis and Characterization
Synthesis Processes : N-(2-Fluorophenyl)-3-oxobutanamide and related compounds have been synthesized and characterized in various studies. For instance, McLaughlin et al. (2016) detailed the synthesis and characterization of a related compound, 3,5-AB-CHMFUPPYCA, highlighting the complexities and challenges in accurately identifying research chemicals (McLaughlin et al., 2016).
Crystal Structure Analysis : The crystal structure of related compounds, such as N,N′-1,4-phenylene-bis(3-oxobutanamide), has been determined using laboratory powder diffraction data. This research contributes to a deeper understanding of the molecular structure of these compounds (Brüning et al., 2009).
Biochemical Research
Fluorophore Incorporation in Proteins : In biochemical research, compounds like N-(2-Fluorophenyl)-3-oxobutanamide may be used for the selective and efficient biosynthetic incorporation of fluorophores into proteins. Summerer et al. (2006) reported a strategy for introducing low-molecular-weight fluorophores into proteins at defined sites, which is crucial for studying protein structure and interactions (Summerer et al., 2006).
Pharmacological Activity Exploration : The pharmacological activities of compounds structurally related to N-(2-Fluorophenyl)-3-oxobutanamide are yet to be fully explored. Studies like McLaughlin et al. (2016) emphasize the need for further investigation into the biological and pharmacological effects of these compounds (McLaughlin et al., 2016).
Toxicity Assessment : The toxicity of 3-oxobutanamide derivatives, which are structurally similar to N-(2-Fluorophenyl)-3-oxobutanamide, has been assessed in studies like Razzaghi-Asl et al. (2017). These assessments provide valuable insights into the safety profiles of these compounds (Razzaghi-Asl et al., 2017).
Chemical Analysis and Differentiation
- Analytical Characterization : The analytical characterization of N-(2Fluorophenyl)-3-oxobutanamide and similar compounds is crucial in differentiating them from their isomers and understanding their properties. Studies like Dybek et al. (2019) report on the chemical syntheses and comprehensive analytical characterizations of several isomers, demonstrating the importance of detailed analysis in the field of research chemicals (Dybek et al., 2019).
- Thermal Stability and Metabolism : The thermal stability and in vitro metabolism of related compounds are explored to understand their behavior under various conditions, as seen in the study by Franz et al. (2017). Such research is pivotal for evaluating the stability and potential metabolic pathways of these chemicals (Franz et al., 2017).
properties
IUPAC Name |
N-(2-fluorophenyl)-3-oxobutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c1-7(13)6-10(14)12-9-5-3-2-4-8(9)11/h2-5H,6H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNJOLBZQNBODQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354095 | |
Record name | n-(2-fluorophenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-Fluorophenyl)-3-oxobutanamide | |
CAS RN |
5279-85-6 | |
Record name | n-(2-fluorophenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Fluorophenyl)-3-oxobutyramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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